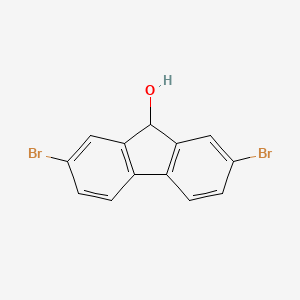

2,7-Dibromo-9H-fluoren-9-OL

Description

Significance of Fluorene (B118485) and Dibromofluorene Derivatives in Organic and Materials Chemistry

Fluorene and its derivatives are a cornerstone of modern materials science due to their rigid, planar structure and efficient blue light emission. acs.orgmdpi.com These characteristics, combined with good thermal and chemical stability, make them ideal candidates for a wide range of applications, particularly in organic electronics. mdpi.comresearchgate.net The fluorene moiety is a frequent component in the development of materials for organic light-emitting diodes (OLEDs), solar cells, and sensors. hcchems.comscirp.org

The introduction of bromine atoms at the 2 and 7 positions of the fluorene core is a common and powerful strategy for creating functional materials. researchgate.net These dibrominated fluorenes serve as crucial monomers and intermediates for synthesizing more complex structures, especially conjugated polymers. researchgate.netsci-hub.se The bromine atoms provide reactive handles for various cross-coupling reactions, such as Suzuki and Yamamoto couplings, allowing for the construction of well-defined polymeric backbones. acs.orgtandfonline.com This synthetic accessibility enables the fine-tuning of the electronic and physical properties of the resulting materials. For example, polymers derived from 2,7-dibromofluorene (B93635) units have been investigated as high-energy gap light-emitting polymers and for their potential in creating functional dielectric materials. researchgate.netresearchgate.net

The versatility of fluorene derivatives is further enhanced by substitutions at the 9-position, which can influence solubility, prevent aggregation, and modify the material's charge transport properties. researchgate.netresearchgate.net The combination of a tunable C9 position and reactive C2/C7 positions makes dibromofluorenes exceptionally valuable building blocks in the design of high-performance organic materials. researchgate.netsci-hub.se

Table 1: Applications of Fluorene and Dibromofluorene Derivatives

| Application Area | Specific Use | Reference |

|---|---|---|

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | mdpi.comresearchgate.nethcchems.comsci-hub.se |

| Organic Field-Effect Transistors (OFETs) | sci-hub.sersc.org | |

| Organic Photovoltaics (OPVs) / Solar Cells | scirp.orgrsc.orgscispace.com | |

| Materials Science | High-Performance Polymers | researchgate.netsci-hub.se |

| Dielectric Materials | researchgate.net | |

| Dyes and Pigments | sci-hub.seresearchgate.net | |

| Medicinal Chemistry | Antiviral and Anticancer Agents | sci-hub.se |

| Biosensors | hcchems.com |

The Unique Role of 9-Hydroxyfluorene Scaffolds in Synthetic Design and Architectural Versatility

The hydroxyl group at the 9-position of the fluorene scaffold, creating a 9-hydroxyfluorene or fluorenol, imparts significant architectural versatility and synthetic utility. This functional group can participate in hydrogen bonding, which influences the molecule's solubility and its interactions with other molecules. cymitquimica.com This characteristic is particularly relevant in supramolecular chemistry and in the design of molecules for biological applications. For instance, 9-hydroxyfluorene has been identified as a promising scaffold for developing antimalarial agents due to its ability to associate with ferriprotoporphyrin IX (Fe(III)PPIX). uct.ac.za

From a synthetic standpoint, the hydroxyl group at the C9 position is a key functional handle that can be readily modified. It serves as a precursor for a variety of transformations, allowing for the introduction of diverse substituents. Research has demonstrated the possibility of reducing the hydroxyl group or replacing it with aromatic substituents under acidic conditions. researchgate.net This reactivity allows chemists to build upon the 9-hydroxyfluorene core, creating a library of derivatives with tailored properties. The conversion of the precursor ketone, 9-fluorenone, to the 9-hydroxyfluorene derivative is a fundamental step that opens up these synthetic pathways. sigmaaldrich.comsigmaaldrich.com

Table 2: Synthetic Utility of the 9-Hydroxyfluorene Scaffold

| Transformation | Reagents/Conditions | Application | Reference |

|---|---|---|---|

| Substitution | Acid Catalysis | Introduction of aromatic substituents | researchgate.net |

| Reduction | Triethylsilane, Methanesulfonic acid | Replacement of -OH with a hydrogen atom | researchgate.net |

| Esterification/Etherification | (Not specified) | Linker for more complex structures | uct.ac.za |

| Precursor for other scaffolds | Grignard Reagents on 9-fluorenone | Synthesis of spirobifluorenes | chemicalbook.comossila.com |

Research Landscape of 2,7-Dibromo-9H-fluoren-9-OL: A Forward-Looking Overview

The specific compound this compound is primarily utilized as a strategic intermediate in multi-step syntheses. Its value lies in the combination of the reactive bromine atoms at the 2 and 7 positions and the modifiable hydroxyl group at the 9-position. It is typically synthesized via the reduction of its corresponding ketone, 2,7-Dibromo-9H-fluoren-9-one. sigmaaldrich.comsigmaaldrich.com

Current research demonstrates its role as a precursor to more complex functional molecules. For example, it has been used in the synthesis of 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol, a component investigated for creating novel dielectric materials for electronics. researchgate.netresearchgate.net In another application, it serves as the starting material for producing 2,7-dibromo-9-(2-methylpyridin-5-yl)fluoren-9-ol. sigmaaldrich.com

The architectural framework of this compound is also foundational for creating larger, more rigid structures. The related compound, 9-([1,1'-Biphenyl]-2-yl)-2,7-dibromo-9H-fluoren-9-ol, which shares the core dibromo-fluorenol structure, is a key raw material in the synthesis of 2,7-Dibromo-9,9'-spiro-bifluorene. chemicalbook.com Spirobifluorene derivatives are of great interest for their high thermal stability and amorphous morphology, which are beneficial properties for host materials in highly efficient OLEDs. chemicalbook.comossila.com

Looking forward, the research trajectory for this compound is likely to continue focusing on its role as a versatile building block. The combination of functionalities allows for sequential, site-selective reactions. Future work may involve using the hydroxyl group as a temporary directing group or a site for attaching solubilizing chains, while the bromine atoms are used for subsequent polymerizations or cross-coupling reactions to build advanced materials for optoelectronic and other high-tech applications.

Table 3: Reported Derivatives Synthesized from this compound or its Ketone Precursor

| Derivative Name | Synthetic Application/Significance | Reference |

|---|---|---|

| 9-Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol | Precursor for dielectric materials | researchgate.netresearchgate.net |

| 2,7-Dibromo-9-(2-methylpyridin-5-yl)fluoren-9-ol | Example of C9 functionalization | sigmaaldrich.com |

| 2,7-Poly(spiro[4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorene]) | Precursor polymer synthesis (from ketone) | sigmaaldrich.comsigmaaldrich.com |

| 2,7-Dibromo-9,9'-spiro-bifluorene | Synthesis of host materials for OLEDs (from ketone) | chemicalbook.comossila.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

748187-31-7 |

|---|---|

Molecular Formula |

C13H8Br2O |

Molecular Weight |

340.01 g/mol |

IUPAC Name |

2,7-dibromo-9H-fluoren-9-ol |

InChI |

InChI=1S/C13H8Br2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H |

InChI Key |

BXARCPQQUNJPJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,7 Dibromo 9h Fluoren 9 Ol and Precursor Synthesis

Strategies for the Stereoselective Synthesis of 2,7-Dibromo-9H-fluoren-9-OL

The creation of the 9-hydroxyl group on the fluorene (B118485) core is a pivotal transformation. The primary route involves the synthesis of the 2,7-dibromo-9-fluorenone (B76252) precursor followed by the reduction of its carbonyl group.

The synthesis of this compound commences with the regioselective bromination of 9-fluorenone. This precursor, 2,7-dibromo-9-fluorenone, is a key intermediate for a variety of fluorene derivatives. sigmaaldrich.comsigmaaldrich.comcenmed.com The goal is to introduce bromine atoms specifically at the electron-rich 2 and 7 positions of the fluorene ring system. This is typically achieved through electrophilic aromatic substitution.

The reaction conditions are optimized to favor disubstitution at these specific positions, often employing a Lewis acid catalyst to enhance the electrophilicity of the bromine. The precise control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired 2,7-dibromo isomer and minimize the formation of other brominated byproducts. This precursor is a stable, crystalline solid with a melting point of 203-205 °C. sigmaaldrich.com

Table 1: Properties of 2,7-dibromo-9-fluorenone Precursor nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₆Br₂O |

| Molecular Weight | 337.99 g/mol |

| CAS Number | 14348-75-5 |

| Appearance | Crystalline solid |

Grignard reagents (R-MgX) are powerful nucleophiles widely used for forming carbon-carbon bonds via addition to carbonyl groups. masterorganicchemistry.commasterorganicchemistry.com In the context of fluorene chemistry, the reaction of a Grignard reagent with 2,7-dibromo-9-fluorenone leads to the formation of a tertiary alcohol at the 9-position. libretexts.org For instance, reacting 2,7-dibromo-9-fluorenone with 3-benzocyclobutene magnesium bromide yields 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol. researchgate.net

The general mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbonyl carbon of the fluorenone. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the tertiary alcohol. While this method is highly effective for creating 9-substituted fluoren-9-ols, it is important to note that to synthesize the target compound, this compound (a secondary alcohol), a reducing agent that delivers a hydride ion is required, rather than a Grignard reagent that adds an alkyl or aryl group. libretexts.org

The direct synthesis of this compound from its ketone precursor is achieved through the nucleophilic addition of a hydride (H⁻). This reduction of the carbonyl group is a standard and efficient method for producing secondary alcohols. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

The reaction proceeds via the transfer of a hydride ion from the reducing agent to the carbonyl carbon of 2,7-dibromo-9-fluorenone. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during a workup step (e.g., with water or dilute acid) to yield the final product, this compound. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule; NaBH₄ is a milder and more selective reagent compared to the more reactive LiAlH₄. The selective reduction of a carbonyl group in the presence of nitro groups, for example, has been demonstrated in related fluorenone systems. lookchem.com

Alternative and Sustainable Synthetic Pathways

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign and sustainable.

Many of the core synthetic steps towards this compound are inherently transition-metal-free.

Bromination: The electrophilic bromination of fluorenone to its 2,7-dibromo derivative is typically catalyzed by Lewis acids and does not require transition metals.

Reduction: The reduction of the 9-carbonyl group using metal hydride reagents like NaBH₄ or LiAlH₄ is a classic organic reaction that does not involve transition metals. libretexts.org

Furthermore, related synthetic manipulations on the fluorene core, such as alkylation at the 9-position, can also be performed under transition-metal-free conditions. For example, the alkylation of 2,7-dibromofluorene (B93635) can be achieved using an alkali metal hydroxide (B78521) and a phase-transfer catalyst, avoiding the use of organometallic reagents that might be derived from transition metals. google.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sruc.ac.uk These principles have been successfully applied to the synthesis of fluorene derivatives.

One significant advancement is the use of continuous flow technology for Grignard reactions to produce 9-aryl-fluoren-9-ols. rsc.org Compared to traditional batch synthesis, this method offers remarkable improvements:

Increased Yield: Yields can be increased from 45% in batch processes to over 99% in continuous flow. rsc.org

Reduced Waste and Cost: The raw material cost was reduced by 35%, and solid waste emission was cut by 64%. rsc.org

Enhanced Efficiency: The production period was shortened by 86%, and key green chemistry metrics were significantly improved. rsc.org

Table 2: Green Chemistry Metric Comparison for 9-Aryl-Fluoren-9-OL Synthesis rsc.org

| Metric | Batch Process | Continuous Flow Process | Improvement |

|---|---|---|---|

| Atom Efficiency (Ae) | 34.46% | 75.8% | 120% |

| Reaction Mass Efficiency (RME) | 31.47% | 69.93% | 122% |

| Carbon Efficiency (CE) | 41.83% | 92.97% | 122% |

Additionally, greener methods for the synthesis of the fluorenone precursor have been developed. The aerobic oxidation of 9H-fluorenes to 9-fluorenones using air as the oxidant in the presence of potassium hydroxide (KOH) provides a high-yield and high-purity route that avoids harsh, toxic, and costly oxidizing agents. rsc.orgdntb.gov.ua

Elucidation of Chemical Reactivity and Derivatization Strategies for 2,7 Dibromo 9h Fluoren 9 Ol

Chemical Transformations at the 9-Hydroxyl Group

The hydroxyl group at the C9 position is a key site for a variety of chemical transformations, including substitution, elimination, and oxidation reactions. This functionality serves as a versatile handle for introducing new molecular features and directing the assembly of complex architectures.

Substitution Reactions at Position 9 (e.g., with Aromatic Substituents, Heteroatoms)

The tertiary alcohol at the C9 position of the fluorene (B118485) core is prone to substitution reactions, particularly under acidic conditions, which facilitate the formation of a stabilized fluorenyl cation. This intermediate can then be trapped by a range of nucleophiles.

One prominent strategy involves the acid-catalyzed substitution with electron-rich aromatic compounds. For instance, derivatives of 2,7-Dibromo-9H-fluoren-9-ol, such as 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol, can undergo substitution of the hydroxyl group with aromatic moieties like toluene. researchgate.netresearchgate.net This reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which facilitates the departure of the hydroxyl group and subsequent electrophilic attack on the aromatic nucleophile. researchgate.netresearchgate.net This approach allows for the synthesis of both symmetric and non-symmetric 9,9-diarylfluorene derivatives in good to excellent yields. researchgate.net

Beyond carbon-based nucleophiles, the hydroxyl group can also be replaced by heteroatom-containing functional groups. A notable example is the synthesis of (R)-2,7-dibromo-9-(tertbutylsulfinyl)-9H-fluorene. researchgate.net This transformation introduces a chiral sulfinyl group at the C9 position, demonstrating a pathway to novel chiral materials derived from the fluorenol scaffold. researchgate.net

Table 1: Examples of Substitution Reactions at Position 9

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol | Toluene, BF₃·Et₂O | - | 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9-(p-tolyl)-9H-fluorene | 70% | researchgate.net |

| This compound (precursor) | (R)-tert-Butanesulfinamide | - | (R)-2,7-dibromo-9-(tertbutylsulfinyl)-9H-fluorene | - | researchgate.net |

Elimination and Oxidation Reactions

The C9 hydroxyl group can be eliminated to form a double bond or oxidized to yield a ketone. The oxidation of this compound provides a direct route to 2,7-Dibromo-9-fluorenone (B76252), a key intermediate for many fluorene-based polymers and small molecules. chemicalbook.comnih.govsigmaaldrich.comchemicalbook.comsigmaaldrich.com While direct oxidation of the fluorenol is feasible, a highly efficient method involves the aerobic oxidation of the parent 2,7-dibromofluorene (B93635) in the presence of potassium hydroxide (B78521) (KOH) in a solvent like tetrahydrofuran (B95107) (THF). This reaction proceeds under ambient conditions and is believed to involve the in-situ formation and subsequent oxidation of the this compound intermediate.

Alternatively, the hydroxyl group can be removed through reductive pathways. For example, treatment of a 9-hydroxy-9-aryl-2,7-dibromofluorene derivative with triethylsilane (Et₃SiH) in the presence of methanesulfonic acid leads to the substitution of the hydroxyl group with a hydrogen atom, affording the corresponding 9-aryl-2,7-dibromofluorene with a high yield of 84%. researchgate.net

Functionalization for Supramolecular Assembly and Chiral Systems

The 9-hydroxyl group is pivotal for designing fluorene derivatives capable of forming ordered supramolecular structures through hydrogen bonding. A powerful strategy involves introducing an alkynyl group at the C9 position alongside the hydroxyl group. The synthesis of 2,7-dibromo-9-ethynyl-9-fluorenol and 2,7-dibromo-9-trimethylsilylethynyl-9-fluorenol has been reported. tandfonline.comtandfonline.comresearchgate.net These compounds act as effective hosts, forming crystalline inclusion complexes (clathrates) with a variety of organic guest molecules, such as diethylamine, triethylamine, and pyridine. tandfonline.comtandfonline.com The formation of these host-guest systems is driven by hydrogen bonds and other supramolecular interactions, demonstrating the utility of the fluorenol backbone in crystal engineering. tandfonline.comtandfonline.com

The synthesis of these alkynylfluorenols begins with the reaction of 2,7-Dibromo-9-fluorenone with the lithium salt of an alkyne, such as trimethylsilylacetylene, to form the corresponding tertiary alcohol. tandfonline.com Subsequent removal of the silyl (B83357) protecting group, if present, yields the terminal alkynylfluorenol. tandfonline.com

Table 2: Synthesis of Functionalized Fluorenols for Supramolecular Assembly

| Reactant | Reagent(s) | Product | Yield | Reference(s) |

|---|

Furthermore, the C9 position is a target for introducing chirality. As mentioned previously, the synthesis of (R)-2,7-dibromo-9-(tertbutylsulfinyl)-9H-fluorene creates a chiral center at the fluorene core, providing a building block for chiral organic light-emitting materials. researchgate.net

Cross-Coupling Reactions at the Dibromo-Positions

The bromine atoms at the C2 and C7 positions are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the extension of the π-conjugated system. This is a fundamental strategy for constructing advanced materials for optoelectronic applications. To ensure the stability of the C9 position during these transformations, this compound is often first converted to a more robust derivative, such as 2,7-Dibromo-9-fluorenone or 2,7-dibromo-9,9-dialkylfluorene, prior to coupling.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between the fluorene core and various aryl or vinyl groups. The reaction typically involves coupling a 2,7-dibromofluorene derivative with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.

This methodology has been used to synthesize a wide range of 2,7-diaryl substituted fluorenes and fluorenones. A common synthetic route involves the initial conversion of 2,7-dibromofluorene to a 9,9-disubstituted derivative (e.g., 2,7-dibromo-9,9-dimethylfluorene) followed by a double Suzuki-Miyaura cross-coupling reaction. Sterically hindered 2,7-diaryl fluorenes have been efficiently synthesized using this approach with various arylboronic acids. The choice of catalyst, often a palladium complex with a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and base (e.g., K₂CO₃, Cs₂CO₃) is crucial for achieving high yields.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling on the 2,7-Dibromofluorene Scaffold

| Fluorene Substrate | Coupling Partner | Catalyst System | Base | Solvent(s) |

|---|---|---|---|---|

| 2,7-Dibromo-9,9-dialkylfluorene | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, or other inorganic base | Toluene, Dioxane, DMF, Water |

| 2,7-Dibromo-9-fluorenone | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Na₂CO₃ | Toluene, DME |

Sonogashira Coupling Strategies for Extended Conjugation

The Sonogashira coupling reaction is the premier method for introducing alkyne functionalities at the 2 and 7 positions of the fluorene scaffold, thereby extending the π-conjugation in a linear fashion. This reaction couples a terminal alkyne with the aryl bromide positions using a dual catalyst system, typically composed of a palladium complex and a copper(I) salt (e.g., CuI), in the presence of an amine base.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is most commonly performed on 9-substituted 2,7-dibromofluorene derivatives to avoid complications with the acidic proton of the C9 hydroxyl group. The reaction tolerates a wide range of functional groups on the terminal alkyne, allowing for the synthesis of diverse 2,7-dialkynylfluorene derivatives. These products are valuable as monomers for conjugated polymers and as components in molecular electronics. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

Table 4: Typical Conditions for Sonogashira Coupling on the 2,7-Dibromofluorene Scaffold

| Fluorene Substrate | Coupling Partner | Catalyst System | Base | Solvent(s) |

|---|---|---|---|---|

| 2,7-Dibromo-9,9-dialkylfluorene | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA), Diisopropylamine (DIPA) | THF, Toluene, DMF |

| 2,7-Dibromo-9-fluorenone | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Triethylamine (TEA) | Toluene, DMF |

Stille Coupling Methods for Polymer Synthesis

The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds and has been effectively utilized in the synthesis of conjugated polymers. This reaction typically involves the coupling of an organostannane (organotin) compound with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgwiley-vch.de For the synthesis of polyfluorenes from a monomer derived from this compound, a Stille polycondensation approach can be employed.

The general strategy involves converting the 2,7-dibromo-fluorene derivative into either a di-stannyl derivative or using it directly as the di-halide monomer. The polymerization proceeds by reacting a 2,7-bis(trialkylstannyl)fluorene monomer with a 2,7-dibromofluorene comonomer in the presence of a Pd(0) catalyst. The catalytic cycle, illustrated below, involves oxidative addition of the palladium catalyst to the aryl-halide bond, followed by transmetalation with the organostannane, and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wiley-vch.deuwindsor.ca

Key Steps in Stille Polycondensation:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the fluorene monomer.

Transmetalation: The organostannane comonomer transfers an organic group to the palladium complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst.

The Stille reaction is noted for its tolerance of a wide variety of functional groups and typically high yields, making it a robust method for polymer synthesis. wiley-vch.de By carefully controlling reaction conditions and monomer purity, polyfluorenes with well-defined structures and high molecular weights can be achieved.

Table 1: Typical Catalysts and Conditions for Stille Polycondensation

| Catalyst | Ligand | Solvent | Temperature (°C) | Key Features |

| Pd(PPh₃)₄ | Triphenylphosphine | Toluene, DMF | 80-120 | Commonly used, effective for a range of substrates. |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Toluene, THF | 80-110 | Often used with additional phosphine ligands. |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | DMF, NMP | 100-150 | Pre-catalyst that is reduced in situ to Pd(0). |

Other Transition Metal-Catalyzed Coupling Reactions for Fluorene Derivatives

Beyond Stille coupling, several other transition metal-catalyzed reactions are pivotal for the synthesis of polymers and derivatives from 2,7-dibromofluorene precursors. elsevierpure.com These methods provide alternative and sometimes more advantageous routes, for instance, by avoiding the use of toxic organotin compounds.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for polyfluorene synthesis. 20.210.105doi.org It involves the reaction of a fluorene-2,7-diboronic acid or ester with a 2,7-dibromofluorene derivative, catalyzed by a palladium complex in the presence of a base. 20.210.105mdpi.comnih.gov The Suzuki polycondensation is known for its mild reaction conditions, high yields, and tolerance of various functional groups. The resulting polymers are well-defined and can be synthesized to high molecular weights. 20.210.105rsc.orgacs.org A variety of palladium catalysts, often with phosphine ligands, are used to facilitate the reaction. researchgate.net

Heck Coupling: The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene. In the context of fluorene derivatives, it can be used to synthesize poly(fluorenylenevinylene)s by reacting a 2,7-dibromofluorene with a divinyl comonomer. This introduces vinylene linkages into the polymer backbone, altering the electronic and optical properties of the material.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.gov For fluorene derivatives, reacting 2,7-dibromofluorene with a di-alkyne comonomer yields poly(fluorenyleneethynylene)s. The introduction of the rigid alkyne linker significantly impacts the polymer's conformation and electronic structure.

Kumada Coupling: The Kumada coupling reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide. A 2,7-dibromofluorene can be converted into a di-Grignard reagent and then polymerized with a dihalide comonomer using a nickel or palladium catalyst. This method is effective for creating C-C bonds, and recent advancements have demonstrated its use in controlled, chain-growth polymerizations to synthesize polyfluorenes with narrow molecular weight distributions. researchgate.net

Table 2: Comparison of Transition Metal-Catalyzed Coupling Reactions for Polyfluorene Synthesis

| Reaction | Reactant 1 (Fluorene-based) | Reactant 2 | Catalyst(s) | Linkage Formed |

| Suzuki-Miyaura | 2,7-Dibromofluorene | Fluorene-2,7-diboronic acid/ester | Pd(0) or Pd(II) | Aryl-Aryl |

| Heck | 2,7-Dibromofluorene | Divinyl compound | Pd(0) or Pd(II) | Aryl-Vinylene |

| Sonogashira | 2,7-Dibromofluorene | Terminal di-alkyne | Pd(0)/Cu(I) | Aryl-Ethynylene |

| Kumada | 2,7-Di(magnesiobromo)fluorene | Dihaloaromatic | Ni(II) or Pd(II) | Aryl-Aryl |

Formation of Complex Fluorene-Based Architectures

The functional handles on this compound serve as ideal starting points for the construction of more intricate, three-dimensional molecular structures, including spiro-compounds, oligomers, and highly branched polymers.

Spirobifluorene and Oligofluorene Derivatization

Spirobifluorene Synthesis: Spirobifluorenes are compounds where two fluorene units are joined by a common spiro-carbon atom at the C9 position. This orthogonal, non-planar structure imparts unique properties, such as high glass transition temperatures, morphological stability, and a disruption of conjugation that leads to high triplet energies. ossila.com

The synthesis of 2,7-dibromo-9,9'-spirobifluorene (B70725) can be achieved from a precursor like this compound. A common route involves the reaction of the corresponding ketone, 2,7-dibromo-9-fluorenone, with a Grignard reagent like 2-biphenylylmagnesium bromide. This forms a 9-(2-biphenylyl)-2,7-dibromo-9-fluorenol intermediate. chemicalbook.com The subsequent and crucial step is an acid-catalyzed intramolecular Friedel-Crafts reaction (cyclodehydration). chemicalbook.com The use of a superacid like triflic acid has been shown to be highly effective, promoting the cyclization in high yields at room temperature. acs.org

General Synthetic Route to 2,7-Dibromo-9,9'-spirobifluorene:

Grignard Reaction: 2,7-Dibromo-9-fluorenone reacts with 2-biphenylylmagnesium bromide to yield 9-(2-biphenylyl)-2,7-dibromo-9-fluorenol.

Cyclization: The fluorenol intermediate is treated with a strong acid (e.g., concentrated H₂SO₄ or triflic acid) to induce ring closure, forming the spiro center and yielding 2,7-dibromo-9,9'-spirobifluorene. chemicalbook.comacs.org

Oligofluorene Synthesis: Oligofluorenes are well-defined, discrete chains of fluorene units. They serve as important models for understanding the properties of their polymer analogues. chemicalbook.comtue.nl Starting from 2,7-dibromofluorene derivatives, oligomers can be synthesized through iterative coupling reactions. For instance, a monobrominated fluorene can be coupled with a dibromofluorene using Suzuki or Yamamoto coupling conditions to build up the chain in a controlled, stepwise manner. chemicalbook.comsigmaaldrich.com This allows for the precise synthesis of dimers, trimers, tetramers, and longer, monodisperse oligomers. sigmaaldrich.com

Dendritic and Hyperbranched Polymer Synthesis

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.gov Their globular shape leads to unique properties like low solution viscosity and high solubility compared to linear polymers.

The synthesis of hyperbranched polyfluorenes can be achieved through the polycondensation of an AB₂-type monomer, where 'A' and 'B' are functional groups that can react with each other. A derivative of this compound can be designed to fit this monomer architecture. For example, the two bromine atoms at the 2 and 7 positions can act as the 'B₂' part, while a different reactive group, such as a boronic ester, can be introduced at another position on the fluorene core to serve as the 'A' part.

The Suzuki coupling polycondensation is a common method for synthesizing these structures. nih.govacs.org Copolymerizing a fluorene-based AB₂ monomer leads to a hyperbranched structure with a disordered arrangement of linear and dendritic units. This approach helps to suppress the self-aggregation often seen in linear polyfluorenes, which can improve photoluminescence stability and achieve pure-blue electroluminescence. acs.org The incorporation of kinked or branched units into the polymer backbone disrupts regular packing and enhances the material's performance in optoelectronic applications. acs.org

Advanced Spectroscopic and Structural Characterization Techniques for 2,7 Dibromo 9h Fluoren 9 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2,7-Dibromo-9H-fluoren-9-OL. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their spatial relationships.

¹H NMR: This technique identifies the number and electronic environment of hydrogen atoms (protons) in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the fluorene (B118485) core, the single proton at the C9 position, and the proton of the hydroxyl (-OH) group. The aromatic protons would typically appear as a set of multiplets in the downfield region (around 7.0-8.0 ppm). The proton at the C9 position, adjacent to the hydroxyl group, is expected to be a singlet, with a chemical shift influenced by the electronegative oxygen atom, similar to that observed in 9-Fluorenol. chemicalbook.com The hydroxyl proton signal is often a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: This method provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer than 13 signals are expected for the carbon atoms. The carbon atom at the C9 position, bonded to the hydroxyl group, would have a characteristic chemical shift distinct from the aromatic carbons. The two carbons bonded to the bromine atoms (C2 and C7) would also show a specific chemical shift.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. COSY would reveal couplings between adjacent protons within the aromatic rings, while HSQC would correlate each proton signal to its directly attached carbon atom, allowing for definitive assignment of the ¹H and ¹³C NMR spectra.

Table 1: Expected NMR Chemical Shifts for this compound Note: These are estimated values based on the analysis of related structures like 2,7-dibromo-9H-fluorene and 9-Fluorenol. chemicalbook.comrsc.orgchemicalbook.com

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (H1, H3, H4, H6, H8) | ~7.3 - 7.8 | Multiplets, Doublets |

| ¹H | C9-H | ~5.5 | Singlet |

| ¹H | OH | Variable, ~2.0 | Broad Singlet |

| ¹³C | C 9-OH | ~75 | - |

| ¹³C | C -Br (C2, C7) | ~122 | - |

| ¹³C | Aromatic & Bridgehead | ~120 - 150 | - |

High-Resolution Mass Spectrometry and Elemental Composition Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. nih.govlongdom.org Unlike low-resolution mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) with extremely high accuracy, often to within a few parts per million (ppm). nih.govlongdom.org

For this compound (C₁₃H₈Br₂O), HRMS would be used to verify that the experimentally measured monoisotopic mass matches the calculated theoretical mass. A crucial feature in the mass spectrum of this compound is the isotopic pattern created by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule.

Elemental analysis is a complementary technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimentally determined percentages must align with the theoretically calculated values for the proposed molecular formula, providing further confirmation of the compound's identity and purity. mdpi.com

Table 2: Elemental and Mass Composition Data for C₁₃H₈Br₂O

| Analysis Type | Parameter | Calculated Value | Expected Experimental Value |

|---|---|---|---|

| HRMS | Monoisotopic Mass | 339.89927 Da | 339.89927 ± 0.00170 Da (for 5 ppm accuracy) |

| Elemental | Carbon (C) | 45.92% | 45.92% ± 0.4% |

| Analysis | Hydrogen (H) | 2.37% | 2.37% ± 0.4% |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most telling feature would be the presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. This band distinguishes the compound from its common precursor, 2,7-Dibromo-9-fluorenone (B76252), which instead exhibits a sharp, strong carbonyl (C=O) stretching peak around 1716 cm⁻¹. mdpi.com Other expected peaks include C-O stretching, aromatic C-H stretching, and C-Br stretching vibrations.

Table 3: Key Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Functional Group |

|---|---|---|---|

| 3600 - 3200 | O-H stretch | Strong, Broad | Hydroxyl (-OH) |

| 3100 - 3000 | C-H stretch | Medium | Aromatic |

| 1600 - 1450 | C=C stretch | Medium-Strong | Aromatic Ring |

| 1200 - 1000 | C-O stretch | Strong | Alcohol |

| 700 - 500 | C-Br stretch | Strong | Bromoalkane |

X-ray Diffraction Crystallography for Solid-State Structure and Packing Mode Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides exact bond lengths, bond angles, and details about the intermolecular interactions that dictate how molecules pack together in a crystal lattice.

The introduction of a hydroxyl group at the C9 position in this compound is expected to have a profound impact on the crystal packing. The -OH group is a potent hydrogen bond donor and acceptor. This would likely lead to the formation of strong intermolecular hydrogen-bonding networks, which could organize the molecules into well-defined arrangements such as dimers or extended chains. This is observed in other hydroxyl-containing fluorene derivatives, like 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene, which forms a layered hydrogen-bonded structure. researchgate.net These interactions would significantly influence the material's solid-state properties.

Table 4: Crystallographic Data for the Related Compound 2,7-Dibromo-9,9-dimethyl-9H-fluorene nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂Br₂ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 17.097 |

| b (Å) | 11.161 |

| c (Å) | 6.9120 |

| Volume (ų) | 1319.0 |

| Z (Molecules per unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution

Chromatographic methods are essential for verifying the purity of this compound and for characterizing the polymers derived from it.

Purity Assessment: The purity of the this compound monomer is critical for its subsequent use, as impurities can negatively affect polymerization reactions and the performance of electronic devices. nbinno.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques used to separate the target compound from any unreacted starting materials, byproducts, or other impurities. A high purity level, often greater than 98% or 99%, is typically required for high-tech applications. tcichemicals.com

Molecular Weight Distribution: When this compound is used as a monomer to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting macromolecules. researchgate.net GPC separates polymer chains based on their hydrodynamic volume (size) in solution. tainstruments.com This analysis provides crucial information about the polymer's number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), all of which are critical parameters that determine the physical and electronic properties of the bulk material. researchgate.netlcms.cz

Table 5: Chromatographic Techniques and Their Applications

| Technique | Analyte | Purpose | Key Information Obtained |

|---|---|---|---|

| HPLC / GC | This compound | Purity Assessment | Percentage purity, detection of impurities |

| GPC / SEC | Polyfluorene derivatives | Polymer Characterization | Molecular weight averages (Mn, Mw), polydispersity index (PDI) |

Thermal Analysis Methods (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Stability and Phase Transitions

Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature. For a material like this compound and its derivatives, thermal stability is a key indicator of its suitability for use in electronic devices, which can generate heat during operation.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. This analysis is used to determine the decomposition temperature (Td) of the material. Fluorene-based materials are known for their high thermal stability, which is a desirable characteristic for organic electronic applications. nih.govresearchgate.net TGA would reveal the temperature at which the compound begins to degrade, providing an upper limit for its processing and operational temperature.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to identify phase transitions. For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point (mp). The precursor, 2,7-Dibromo-9-fluorenone, has a reported melting point of 203-205 °C. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For polymeric derivatives, DSC is used to determine the glass transition temperature (Tg), melting point (if crystalline), and other phase changes that affect the material's mechanical and thermal properties.

Table 6: Thermal Properties and Analysis Techniques

| Technique | Property Measured | Significance for this compound & Derivatives |

|---|---|---|

| TGA | Decomposition Temperature (Td) | Indicates thermal stability and maximum processing/operating temperature. |

| DSC | Melting Point (mp), Glass Transition (Tg) | Defines the transition from solid to liquid (for monomer) or from a glassy to a rubbery state (for polymer). |

Applications of 2,7 Dibromo 9h Fluoren 9 Ol in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronic Devices

The fluorene (B118485) moiety is highly valued in the field of organic electronics due to its excellent thermal and chemical stability, high photoluminescence quantum yield, and good charge transport characteristics. nih.gov Derivatives of 2,7-Dibromo-9H-fluoren-9-OL are instrumental in the development of components for various organic electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs): Emitter, Host, and Transport Layer Components

Fluorene-based materials are widely used in OLEDs due to their strong blue emission and high charge carrier mobility. nih.gov this compound is a key precursor for synthesizing polyfluorenes and their copolymers, which can function as light-emitting, host, and charge-transporting materials in OLEDs. The 9-position of the fluorene core can be functionalized to prevent aggregation and enhance solubility and film-forming properties, which is critical for device performance and lifetime.

As emitters, polyfluorenes are known for their efficient blue luminescence. By copolymerizing fluorene units with other aromatic monomers, the emission color can be tuned across the entire visible spectrum. These copolymers can also act as host materials for phosphorescent emitters, leveraging the high triplet energy of the fluorene unit to facilitate efficient energy transfer. Furthermore, the excellent hole and electron transport properties of fluorene derivatives make them suitable for use in hole transport layers (HTLs) and electron transport layers (ETLs), contributing to improved device efficiency and stability. For instance, a device using a polyspiro(fluorene-9,9′-xanthene) derivative as the emitting layer demonstrated a maximum external quantum efficiency of 1.74% with stable deep-blue emission. acs.org

Table 1: Performance of OLEDs Incorporating Fluorene-Based Materials

| Device Structure / Material | Role of Fluorene Derivative | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Emission Color |

|---|---|---|---|---|

| Poly[spiro(fluorene-9,9'-xanthene)] (PSFX) | Emitting Layer | >1000 | 1.74 | Deep-Blue acs.org |

| 2M-DDF with Alq3 emitter | Hole Transport Layer | 21,412 | 4.78 (cd/A) | Green |

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs): Hole Transport Materials and Active Layers

In the realm of solar energy conversion, fluorene derivatives are prominent as hole-transporting materials (HTMs) in both OPVs and PSCs. Their appropriate highest occupied molecular orbital (HOMO) energy levels facilitate efficient hole extraction from the photoactive layer, while their high hole mobility ensures effective charge transport to the electrode. The rigid structure of the fluorene core contributes to the formation of stable amorphous films, which is crucial for the long-term stability of solar cells.

Spiro-OMeTAD, a widely used HTM in high-efficiency PSCs, features a spirobifluorene core. Researchers have developed numerous other fluorene-based HTMs with the goal of improving performance and stability while reducing costs. For example, a fluorene-terminated HTM has been used to fabricate PSCs with a certified efficiency of 22.6% and improved thermal stability compared to devices using Spiro-OMeTAD. repec.org Another low-cost spiro[fluorene-9,9′-xanthene]-based HTM, X60, enabled PSCs to achieve a power conversion efficiency (PCE) of 19.84%. rsc.org

Table 2: Performance of Perovskite Solar Cells with Fluorene-Based Hole Transport Materials

| Hole Transport Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |

|---|---|---|---|---|

| Fluorene-terminated HTM | 23.2 | - | - | - repec.org |

| V1050 (nonspiro fluorene-based) | 18.3 | 1.05 | 22.0 | 79.5 nih.gov |

| X60 (spiro[fluorene-9,9′-xanthene]-based) | 19.84 | - | - | - rsc.org |

| F-doped SnO2/Fluorene-based HTM | 17.1 (dopant-free) | - | - | - researchgate.net |

Organic Field-Effect Transistors (OFETs)

The excellent charge-transporting properties of fluorene-based conjugated polymers also make them promising candidates for the active layer in OFETs. The ability to form well-ordered, crystalline domains in thin films is essential for achieving high charge carrier mobilities. The rigid backbone of polyfluorenes facilitates π-π stacking, which is conducive to efficient intermolecular charge hopping. By modifying the side chains at the C9 position of the fluorene unit, the processability and thin-film morphology of the polymers can be controlled to optimize transistor performance. While specific OFETs based directly on this compound derivatives are a niche area of research, the broader class of fluorene-based polymers is recognized for its potential in this application.

Conjugated Polymers and Covalent Organic Frameworks

The dibromo functionality of this compound makes it an ideal monomer for various polymerization reactions, leading to the formation of advanced polymeric materials with diverse applications.

Synthesis of Poly(fluorene)s and Copolymers with Tunable Optoelectronic Properties

This compound and its derivatives are key monomers in the synthesis of poly(fluorene)s (PFOs) and their copolymers through metal-catalyzed cross-coupling reactions, such as Suzuki and Yamamoto polymerizations. These polymers are characterized by a fully conjugated backbone, leading to desirable electronic and optical properties.

The optoelectronic properties of these polymers can be precisely tuned by controlling the chemical structure. Introducing different comonomers into the polymer backbone allows for the modification of the bandgap, emission color, and charge transport characteristics. This "copolymer approach" is a powerful strategy for developing materials tailored for specific applications, such as the different colored pixels in an OLED display. The ability to modify the side chains at the 9-position provides another level of control over the polymer's properties, influencing its solubility, processability, and solid-state packing.

Porous Organic Polymers for Gas Adsorption and Separation (e.g., CO2, H2)

Porous organic polymers (POPs) are a class of materials characterized by high surface areas and permanent porosity, making them attractive for applications in gas storage and separation. nih.govchemistryviews.org The rigid and contorted structures that can be built from fluorene-based monomers are beneficial for creating materials with high internal porosity.

By incorporating fluorene units, derived from precursors like this compound, into the polymer network, POPs with high thermal and chemical stability can be synthesized. These materials have shown promise for the selective adsorption of carbon dioxide (CO2). The aromatic nature of the fluorene units can lead to favorable interactions with CO2 molecules. For example, fluorene-incorporated conjugated microporous polymer nanotubes have demonstrated a CO2 adsorption capacity of 46.1 cm³/g and a high CO2/N2 selectivity. researchgate.net The ability to functionalize the polymer network, for instance, by introducing nitrogen-rich groups, can further enhance the affinity for CO2, making these materials promising candidates for post-combustion carbon capture technologies. unimib.it

Table 3: CO2 Adsorption Properties of Fluorene-Based Porous Organic Polymers

| Polymer Name/Type | Surface Area (m²/g) | CO2 Uptake Capacity | CO2/N2 Selectivity | Conditions |

|---|---|---|---|---|

| TEPT-Zn (Fluorene incorporated CMP nanotubes) | - | 46.1 cm³/g | 82 | 273 K researchgate.net |

| PCTF-4 (Covalent triazine framework) | 1404 | 4.7 mmol/g | - | 273 K, 1 bar osti.gov |

| PAF-TPB | - | - | 100.9 | 273 K, 1 bar researchgate.net |

| BILP-2 | - | - | 17 | 298 K osti.gov |

Dielectric Materials with Enhanced Thermal and Electrical Performance

The strategic functionalization of the 2,7-dibromofluorene (B93635) framework has led to the creation of novel dielectric materials with superior thermal and electrical properties. Research has demonstrated that introducing specific moieties at the C9 position can yield polymers with high thermal stability and excellent insulating characteristics, which are crucial for applications in modern electronics.

A key approach involves the synthesis of hybrid structures combining fluorene with benzocyclobutene (BCB). For example, 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol was synthesized by reacting 2,7-dibromo-fluoren-9-one with 3-benzocyclobutene magnesium bromide. researchgate.net This reaction produces the target fluoren-9-ol derivative, which can be further modified. The introduction of the BCB fragment is significant because it enables the formation of crosslinked, highly stable polymer networks with good insulating properties. researchgate.net The hydroxyl group on the fluorene core at the C9 position is a versatile handle for subsequent reactions, such as reduction to a hydrogen atom or substitution with aromatic groups under acid catalysis, with target compounds obtained in high yields of 75% to 90%. researchgate.net These tailored fluorene-BCB hybrids are promising candidates for creating advanced polymer functional structures that act as high-performance dielectric materials. researchgate.net

Advanced Sensory Applications

The unique photophysical properties of fluorene-based compounds, particularly their strong fluorescence, make them ideal candidates for the development of advanced sensory materials. By modifying the this compound core, researchers can create polymers and molecules that exhibit changes in their optical properties upon interaction with specific analytes.

Fluorene-based conjugated polymers are highly effective in fluorescence-based chemical sensing applications due to their high quantum yields and sensitivity to external stimuli. uri.edutue.nl The 2,7-dibromofluorene unit, accessible from this compound, is a fundamental building block for these sensory polymers, typically synthesized through metal-catalyzed polycondensation reactions like Yamamoto or Suzuki couplings. researchgate.net

These polymers can be designed as conjugated microporous polymers (CMPs), which combine high fluorescence with large specific surface areas, making them excellent for detecting analytes like nitroaromatic compounds. researchgate.netnih.gov For instance, a fluorene-based CMP, denoted FCMP3, which incorporates a triazine unit, has demonstrated exceptional performance in detecting nitrobenzene, 4-nitrotoluene, and 2,4-dinitrotoluene (B133949) with very high quenching efficiency. researchgate.netnih.gov Other fluorene-containing conjugated polymers have shown promise in detecting common bisphenols, such as BPA, BPF, and BPS. uri.eduariel.ac.il The high sensitivity of these materials stems from the efficient fluorescence quenching that occurs when the polymer interacts with the target analyte.

| Sensing Polymer | Target Analyte | Stern-Volmer Constant (Ksv, M⁻¹) | Key Properties |

|---|---|---|---|

| FCMP3 | Nitrobenzene | 2541 | Specific Surface Area: 489 m² g⁻¹ researchgate.net |

| FCMP3 | 4-Nitrotoluene | 4708 | Pore Volume: 0.30 cm³ g⁻¹ researchgate.net |

| FCMP3 | 2,4-Dinitrotoluene | 5241 | Solid-State PLQY: 11.46% researchgate.net |

The fluorene ring system is an excellent π-conjugated core for designing materials with strong two-photon absorption (TPA), a property essential for applications in optical limiting, 3D microfabrication, and bioimaging. nih.govucf.edu The probability of TPA is proportional to the square of the incident light intensity, which allows for highly localized excitation and increased penetration depth in scattering media. nih.gov

This compound is a strategic precursor for TPA chromophores. Its structure allows for the creation of molecules with large TPA cross-sections, often by synthesizing donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) architectures. The bromo-groups at the C2 and C7 positions are readily converted into extended π-systems via reactions like the Heck coupling, while the C9 position can be functionalized to attach various groups that enhance solubility and prevent intermolecular aggregation. ucf.edu Symmetrical fluorenone-based molecules, which are directly related to fluoren-9-ol derivatives, have been shown to exhibit strong TPA bands with high cross-section values. researchgate.net

| Fluorene Derivative Type | Synthesis Strategy | TPA Cross Section (σ₂) | Potential Application |

|---|---|---|---|

| Phosphonate-functionalized (D-π-A) | Heck coupling from 2-bromo-7-amino-fluorene derivative ucf.edu | 650 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ ucf.edu | Optical Power Limiting ucf.edu |

| Nitro-functionalized (D-π-A) | Heck coupling from 2-bromo-7-amino-fluorene derivative ucf.edu | 1300 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ ucf.edu | Multiphoton Fluorescence Imaging ucf.edu |

| Symmetrical Fluorenone-based | Suzuki coupling from 2,7-dibromo-9-fluorenone (B76252) | 100 - 230 GM researchgate.net | Non-linear Optics researchgate.net |

Specialty Chemical Building Blocks and Intermediates

Beyond its direct use in materials, this compound and its parent ketone, 2,7-dibromo-9-fluorenone, are exceptionally versatile building blocks for a wide array of more complex functional molecules and polymers.

The reactivity of the bromine and hydroxyl/keto functionalities makes the 2,7-dibromo-9-fluoren-9-ol system a pivotal starting point for numerous advanced derivatives. The parent ketone, 2,7-dibromo-9-fluorenone, is a precursor for synthesizing polymers like 2,7-poly(9-fluorenone) and is used to prepare various substituted fluoren-9-ol compounds. sigmaaldrich.comsigmaaldrich.com These reactions highlight the compound's role as a central hub in the synthesis of specialized fluorene-based materials.

| Precursor | Reaction | Resulting Derivative | Application Area |

|---|---|---|---|

| 2,7-Dibromo-9-fluorenone | Reaction with 2-methyl-5-lithiopyridine | 2,7-Dibromo-9-(2-methylpyridin-5-yl)fluoren-9-ol sigmaaldrich.com | Organic Electronics |

| 2,7-Dibromo-9,9-dialkylfluorene | Polymerization | Polyelectrolytes (e.g., PFN) ossila.com | OLED Interface Layers |

| 2,7-Dibromo-9H-fluorene | Reaction with tert-butylsulfinamide | (R)-2,7-Dibromo-9-(tert-butylsulfinyl)-9H-fluorene researchgate.net | Chiral Light-Emitting Materials |

| 2,7-Dibromo-9-fluorenone | Reaction with 3-benzocyclobutene magnesium bromide | 9-bicyclo[...]yl-2,7-dibromo-9H-fluoren-9-ol researchgate.net | Dielectric Materials |

The 2,7-dibromofluorene scaffold is instrumental in the synthesis of conjugated materials that incorporate inorganic or organometallic components, leading to hybrid materials with novel properties. A prominent example is the creation of 9-borafluorene (B15495326) derivatives. nih.gov In these molecules, the C9 carbon atom of the fluorene ring is replaced by a three-coordinate boron atom, which has a vacant p-orbital that can conjugate with the π-system of the fluorene backbone. nih.gov

These donor-functionalized 9-borafluorene compounds exhibit excellent thermal stability, with decomposition temperatures exceeding 250 °C, and show strong luminescence with high quantum yields. nih.gov Their unique electronic structure and stability make them promising candidates for use as light-emitting materials in Organic Light-Emitting Diode (OLED) devices. OLEDs fabricated with these borafluorene derivatives have demonstrated strong yellow-greenish electroluminescence and high luminance intensity, showcasing the potential of incorporating inorganic elements into the fluorene framework to create next-generation optoelectronic materials. nih.gov

Emerging Research Directions and Future Outlook for 2,7 Dibromo 9h Fluoren 9 Ol Chemistry

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 2,7-Dibromo-9H-fluoren-9-OL typically originates from its ketone precursor, 2,7-Dibromo-9H-fluoren-9-one. Research is focused on improving the efficiency and environmental footprint of this multi-step process. A key area of development is the initial bromination of fluorenone. Efficient protocols have been developed using bromine with an iron-iodine catalyst in a mixed acetic acid and oleum medium, achieving high yields of the precursor. google.com More recent green chemistry approaches have explored aerobic oxidation of 2,7-dibromofluorene (B93635) in the presence of potassium hydroxide (B78521) (KOH), which offers a milder and more scalable route to 2,7-Dibromo-9H-fluoren-9-one. researchgate.net

The conversion of the ketone to the target alcohol, this compound, is most commonly achieved through the addition of nucleophiles. A primary route involves the Grignard reaction, where an organomagnesium halide is reacted with 2,7-Dibromo-9H-fluoren-9-one. This method is highly effective for introducing a wide range of substituents at the C9 position, directly yielding a 9-substituted-2,7-dibromo-9H-fluoren-9-ol derivative. researchgate.net

| Precursor | Reagents | Product | Yield | Reference |

| 2,7-Dibromo-fluoren-9-one | 3-Benzocyclobutene magnesium bromide | 9-Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol | 75-90% | researchgate.net |

| 2,7-Dibromo-9-fluorenone (B76252) | Not Specified | 2,7-dibromo-9-(2-methylpyridin-5-yl)fluoren-9-ol | Not Specified | sigmaaldrich.comsigmaaldrich.com |

Exploration of New Derivatization Pathways and Multifunctionalization

The true potential of this compound lies in its capacity for extensive derivatization. The three reactive sites—the two bromine atoms at the C2 and C7 positions and the hydroxyl group at the C9 position—allow for sequential and orthogonal functionalization.

The hydroxyl group is a key target for initial modifications. It can be readily substituted under acidic conditions. For instance, reaction with triethylsilane in the presence of methanesulfonic acid can replace the hydroxyl group with a hydrogen atom, yielding a 9-substituted-2,7-dibromofluorene. researchgate.net This demonstrates a pathway to reduce the alcohol back to an alkyl-substituted fluorene (B118485).

The bromine atoms are ideal handles for cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions. These methodologies allow for the introduction of aryl, vinyl, or alkynyl groups, extending the π-conjugated system of the fluorene core. This is crucial for tuning the optoelectronic properties of the resulting materials. For example, derivatives of 2,7-dibromofluorene are often reacted with boronic esters to create new carbon-carbon bonds, a pathway for which this compound is a prime starting point after modification of the C9 position. researchgate.net

This multi-faceted reactivity allows for the construction of complex, multifunctional molecules, including:

Polymer Precursors: The dibromo functionality enables the use of the molecule as a monomer in polymerization reactions to form polyfluorenes, which are widely used in organic electronics. sigmaaldrich.com

Hybrid Materials: By reacting the hydroxyl group and bromine atoms with different partners, hybrid molecules incorporating distinct functional domains can be synthesized. researchgate.net

Advanced Characterization Techniques for In-Situ Monitoring and Real-Time Analysis

The structural and electronic properties of this compound and its derivatives are typically confirmed using standard analytical techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are routinely used to verify molecular structure and purity. researchgate.net For solid-state analysis, X-ray crystallography provides precise information on molecular conformation and intermolecular packing, which are critical for understanding the properties of materials used in electronic devices. researchgate.netresearchgate.net

The future of characterization in this field is moving towards in-situ and real-time analysis of the synthetic and derivatization reactions. Techniques such as process analytical technology (PAT), incorporating methods like ReactIR (in-situ Fourier-transform infrared spectroscopy) and real-time NMR, could provide mechanistic insights and allow for precise control over reaction kinetics and product formation. These advanced methods can help optimize reaction conditions to maximize yields and minimize the formation of impurities, which is particularly important for high-purity materials required in electronic applications.

Integration into Next-Generation Organic Electronic and Energy Harvesting Devices

Fluorene derivatives are renowned for their high thermal stability, chemical robustness, and strong blue light emission, making them excellent candidates for Organic Light-Emitting Diodes (OLEDs). researchgate.net Derivatives of this compound serve as foundational building blocks for materials used in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The introduction of substituents at the C9 position via derivatization of the hydroxyl group is a critical strategy to prevent intermolecular aggregation (π–π stacking), which can otherwise quench luminescence and reduce device efficiency. researchgate.net Furthermore, the bromine atoms facilitate polymerization into high-performance conjugated polymers.

Recent research has highlighted the potential of these materials in specialized applications. For example, hybrid structures based on 2,7-dibromofluorene and benzocyclobutene have been investigated as promising dielectric materials with high thermal stability and excellent insulating properties. researchgate.net The ability to tune the electronic properties through derivatization makes these compounds highly adaptable for various roles within a device, including as charge transport layers, emissive layers, or host materials.

| Derivative Family | Potential Application | Key Property |

| Polyfluorenes | Organic Light-Emitting Diodes (OLEDs) | High emission efficiency, thermal stability researchgate.net |

| Benzocyclobutene-Fluorene Hybrids | Dielectric Materials | High thermal stability, excellent dielectric properties researchgate.net |

| Spirobifluorenes | Host Materials in OLEDs | Good solubility, high morphological stability dntb.gov.ua |

Computational Design and Materials Discovery Guided by Theoretical Insights

Theoretical and computational chemistry are becoming indispensable tools for accelerating the discovery of new materials based on the this compound scaffold. Quantum chemical calculations, such as Density Functional Theory (DFT), can predict key properties of novel, yet-to-be-synthesized derivatives.

These computational models can provide insights into:

Molecular Geometry: Predicting the planarity and conformation of new derivatives.

Electronic Properties: Calculating HOMO/LUMO energy levels to estimate the bandgap and predict the color of emission for OLED applications.

Intermolecular Interactions: Simulating crystal packing and π-stacking behavior to guide the design of molecules with improved solid-state performance. researchgate.net

By screening virtual libraries of candidate molecules, researchers can identify the most promising structures for specific applications before committing to time-consuming and expensive laboratory synthesis. This "materials-by-design" approach, guided by theoretical insights, can significantly shorten the development cycle for next-generation organic electronic materials derived from this compound.

Q & A

Q. Methodological Answer :

- NMR : The hydroxyl proton (~5–6 ppm in NMR) disappears upon oxidation, replaced by a carbonyl carbon signal (~190 ppm in NMR).

- IR : Fluorenone exhibits a strong C=O stretch (~1700 cm⁻¹), absent in the hydroxylated form.

- UV-Vis : Fluorenone derivatives show a redshifted absorption due to extended conjugation .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Q. Methodological Answer :

- Disorder in Crystal Packing : Bromine’s high electron density can cause disorder, resolved using SHELXD for phase refinement and high-resolution data (≤0.8 Å) .

- Solvent Choice : Slow evaporation from DCM/hexane mixtures yields high-quality crystals.

- Twinned Crystals : Data integration tools in CrysAlisPro or APEX3 mitigate twinning issues .

Advanced: How does this compound serve as a precursor for conjugated polymers?

Methodological Answer :

The compound is a monomer in polyfluorene synthesis via Yamamoto or Grignard metathesis (GRIM) polymerization. Key steps:

Monomer Activation : Bromine groups undergo Ni(0)-catalyzed coupling to form C–C bonds.

Chain Length Control : Stoichiometric ratios of dibromo- and diiodo-monomers regulate polymer molecular weight.

Optoelectronic Tuning : Bromine enhances electron affinity, improving charge transport in OLEDs or OFETs .

Basic: What are the safety protocols for handling this compound?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Halogenated waste must be incinerated in certified facilities to prevent environmental release .

Advanced: How can contradictions in published reactivity data for halogenated fluorenols be resolved?

Q. Methodological Answer :

- Systematic Replication : Reproduce experiments under standardized conditions (solvent, catalyst, temperature).

- In Situ Monitoring : Use real-time techniques like ReactIR to track intermediate formation.

- Meta-Analysis : Cross-reference crystallographic (CCDC) and spectroscopic (NIST) databases to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.